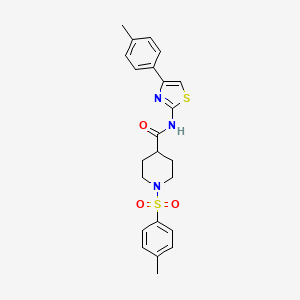

N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a piperidine ring, and a tosyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Attachment of the Tosyl Group: The tosyl group can be introduced by reacting the piperidine derivative with tosyl chloride in the presence of a base such as pyridine.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tosyl group.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carboxamide group to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

Substitution: Amines, thiols, pyridine, and dichloromethane.

Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and methanol.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amines and thiols derivatives.

Hydrolysis: Carboxylic acids and amines.

Applications De Recherche Scientifique

Potassium Channel Modulation

Research has identified derivatives of this compound as selective modulators of potassium channels, particularly KCNQ1 (Kv7.1) channels. These channels are critical in cardiac action potentials and their modulation can lead to therapeutic interventions in cardiac arrhythmias. Studies have shown that modifications to the thiazole moiety significantly impact the potency and selectivity of these compounds against various potassium channels .

Cholesteryl Ester Transfer Protein Inhibition

Another application involves the inhibition of cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism and cardiovascular diseases. Compounds structurally related to N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide have been evaluated for their CETP inhibitory activities, showing promising results that suggest potential use in managing dyslipidemia and associated cardiovascular risks .

Cancer Therapeutics

The compound's thiazole structure has been linked to anticancer properties. Thiazoles are known for their ability to interact with various biological targets involved in cancer progression. Research indicates that modifications to the p-tolyl and tosyl groups can enhance cytotoxicity against cancer cell lines, making it a candidate for further development in oncology .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulation of ion channels or receptors involved in neuronal excitability and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties:

| Structural Modification | Effect on Activity | Comments |

|---|---|---|

| Replacement of p-tolyl group | Decreased potency | Essential for binding affinity |

| Alteration of thiazole position | Significant loss of activity | Indicates narrow SAR window |

| Tosyl group variations | Variable effects on selectivity | Critical for bioavailability |

These findings underline the importance of specific structural components in maintaining biological activity and guiding future modifications.

Case Study 1: Potassium Channel Modulators

A study focused on the synthesis of various derivatives based on this compound demonstrated that certain modifications led to enhanced selectivity for KCNQ1 over other potassium channels. The most potent derivative was identified as having improved pharmacokinetic properties, making it a strong candidate for further clinical development .

Case Study 2: CETP Inhibition

In vitro assays evaluated several compounds derived from this scaffold against CETP, revealing IC50 values as low as 0.79 μM for some derivatives. This suggests that targeted modifications can yield compounds with significant potential for treating cardiovascular diseases through lipid regulation .

Mécanisme D'action

The mechanism of action of N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.

N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: Evaluated for anticonvulsant and neurotoxicity activities.

2,4-Disubstituted thiazoles: Exhibiting diverse biological activities such as antibacterial, antifungal, and antitumor.

Uniqueness

N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosyl group enhances its solubility and reactivity, while the thiazole and piperidine rings contribute to its biological activity and stability.

Activité Biologique

N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound notable for its structural features, including a thiazole ring, piperidine ring, and tosyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured format.

Molecular Structure

The molecular formula of this compound is C19H22N2O3S. The compound features:

- Thiazole Ring : Known for various biological activities.

- Piperidine Ring : Contributes to the compound's pharmacological properties.

- Tosyl Group : Enhances solubility and reactivity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 342.45 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Storage Conditions | Room temperature, away from light |

Antibacterial and Antifungal Activity

Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal properties. The presence of the tosyl group enhances the compound's solubility, potentially increasing its bioavailability. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : Similar thiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE), which could be a target for this compound as well.

- Disruption of Membrane Integrity : Thiazole derivatives often disrupt bacterial membranes, leading to cell death.

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Antibacterial |

| N-(4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides | Anticonvulsant and neurotoxicity |

| 2,4-Disubstituted thiazoles | Antibacterial, antifungal, antitumor |

This compound is unique due to its specific combination of functional groups that confer distinct chemical and biological properties.

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S2/c1-16-3-7-18(8-4-16)21-15-30-23(24-21)25-22(27)19-11-13-26(14-12-19)31(28,29)20-9-5-17(2)6-10-20/h3-10,15,19H,11-14H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDPMUAPBXIBAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.